2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties and potential applications in various fields. This compound features a cyclohexylidene group attached to a dioxaborolane ring, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butylcyclohexanone with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.
Substitution: The dioxaborolane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, alkanes, and various substituted derivatives. These products can be further utilized in different applications, including organic synthesis and materials science .
Scientific Research Applications
2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, making it a versatile reagent in organic synthesis. Additionally, the compound can participate in various catalytic cycles, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-tert-butylcyclohexylidene)propanoate
- 4-tert-Butylcyclohexylidene oxide
- 2-(4-tert-Butylcyclohexylidene)hydrazinecarboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 2-[(4-Tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it particularly valuable in applications requiring boron-containing compounds with specific properties .
Properties
Molecular Formula |
C17H31BO2 |
---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
2-[(4-tert-butylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H31BO2/c1-15(2,3)14-10-8-13(9-11-14)12-18-19-16(4,5)17(6,7)20-18/h12,14H,8-11H2,1-7H3 |
InChI Key |
DRPMDLCZNXWNSQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)C(C)(C)C |
Origin of Product |
United States |
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